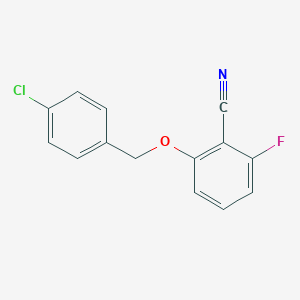

2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methoxy]-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFNO/c15-11-6-4-10(5-7-11)9-18-14-3-1-2-13(16)12(14)8-17/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZCRTPNBWBCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371975 | |

| Record name | 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-10-1 | |

| Record name | 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)methoxy]-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175204-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile: Synthesis, Properties, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the experimental data and biological activity of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile (CAS 175204-10-1) is limited. This guide has been compiled by leveraging data from structurally analogous compounds and established chemical principles to provide a comprehensive technical overview. The experimental protocols and biological activities described herein are based on well-documented studies of the broader class of fluorinated benzonitrile derivatives and should be considered predictive for the title compound.

Executive Summary

This compound is a halogenated aromatic nitrile that belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The benzonitrile scaffold is a "privileged structure" known to be a key component in a variety of biologically active molecules.[1] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide outlines the probable synthetic route, physicochemical properties, and potential biological activities of this compound, drawing parallels from closely related analogues.

Physicochemical Properties

While extensive experimental data for the title compound is not available, some properties have been calculated. These, along with data for related compounds, are presented for comparative analysis.

| Property | This compound | 2-Fluoro-6-methoxybenzonitrile | 4-Fluoro-2-methylbenzonitrile | 2-Fluoro-6-(trifluoromethyl)benzonitrile |

| CAS Number | 175204-10-1 | 94088-46-7[3] | 147754-12-9 | 133116-83-3[4] |

| Molecular Formula | C₁₄H₉ClFNO | C₈H₆FNO[3] | C₈H₆FN | C₈H₃F₄N[4] |

| Molecular Weight | 261.68 g/mol | 151.14 g/mol [3] | 135.14 g/mol | 189.11 g/mol [4] |

| Boiling Point | 387.6°C at 760 mmHg[5] | - | - | - |

| Flash Point | 188.2°C[5] | - | - | 99°C (closed cup)[4] |

| Refractive Index | 1.593[5] | - | - | 1.452 (n20/D)[4] |

| Appearance | - | - | White powder/crystals | Colorless Clear Liquid[6] |

| Melting Point | - | - | 70 - 74 °C | - |

Synthesis and Experimental Protocols

The most plausible and widely used method for synthesizing ethers of this nature is the Williamson ether synthesis.[7][8][9][10] This reaction involves the SN2 displacement of a halide by an alkoxide or phenoxide.

Proposed Synthetic Pathway

The synthesis of this compound would likely proceed in two main steps:

-

Formation of the Phenoxide: Deprotonation of the starting material, 2-Fluoro-6-hydroxybenzonitrile, using a suitable base.

-

Nucleophilic Substitution: Reaction of the resulting phenoxide with 4-chlorobenzyl bromide.

A schematic of this proposed synthesis is provided below.

Caption: Proposed Williamson Ether Synthesis for the target compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar ether syntheses.[7][8]

Materials:

-

2-Fluoro-6-hydroxybenzonitrile (1.0 eq)

-

4-Chlorobenzyl bromide (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-hydroxybenzonitrile and anhydrous potassium carbonate.

-

Add anhydrous acetone or DMF as the solvent (approx. 10-15 mL per gram of the starting phenol).

-

Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Slowly add 4-chlorobenzyl bromide to the stirred suspension via a syringe or dropping funnel.

-

Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will be approximately 56°C for acetone or higher for DMF.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Perform an aqueous workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Potential Biological Activity and Applications

The benzonitrile scaffold is a cornerstone in the design of molecules with a wide range of biological activities.[1] Fluorinated benzonitriles, in particular, are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][11]

Anticancer Potential

Many benzonitrile derivatives exhibit potent anticancer activity, often by disrupting microtubule dynamics.[1]

-

Mechanism of Action: These compounds can act as tubulin polymerization inhibitors. By binding to the colchicine-binding site on β-tubulin, they prevent the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][12]

The workflow for evaluating such anticancer activity is depicted below.

Caption: A typical workflow for evaluating the anticancer properties of a novel compound.

Antimicrobial and Antiviral Activities

Certain classes of benzonitriles have also been investigated for their effectiveness against bacterial, fungal, and viral pathogens. Their mechanisms can include the inhibition of essential enzymes, such as penicillin-binding proteins in bacteria, which are vital for cell wall synthesis.[1] Additionally, some derivatives have shown promise as inhibitors of viral replication, particularly for picornaviruses.[1]

Use as a Synthetic Intermediate

Beyond its own potential bioactivity, this compound is a valuable intermediate for organic synthesis.[11][13] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile chemical handle for constructing more complex molecules, including active pharmaceutical ingredients (APIs).[13] For instance, the related compound 4-Fluoro-2-methylbenzonitrile is a key building block for Trelagliptin, a drug used to treat type II diabetes.[14]

Safety and Handling

Specific safety data for this compound is not available. However, based on related benzonitrile compounds, the following precautions should be taken:

-

Hazard Classification (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising, yet underexplored, molecule. Based on the established pharmacology of the fluorinated benzonitrile class, it holds potential as a candidate for drug discovery programs, particularly in oncology. Its synthesis is feasible through standard organic chemistry techniques like the Williamson ether synthesis. This guide provides a foundational framework for researchers interested in synthesizing this compound and investigating its biological properties, thereby paving the way for future discoveries in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-6-(trifluoromethyl)benzonitrile 97 133116-83-3 [sigmaaldrich.com]

- 5. 2-[(4-chlorophenyl)methoxy]-6-fluorobenzonitrile175204-10-1,Purity95%_COMBI-BLOCKS [molbase.com]

- 6. 2-Fluoro-6-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. nbinno.com [nbinno.com]

- 12. tandfonline.com [tandfonline.com]

- 13. nbinno.com [nbinno.com]

- 14. ossila.com [ossila.com]

An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and recommended analytical methodologies for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. Due to the limited publicly available experimental data for this specific compound, this paper also outlines a suggested experimental workflow for its synthesis and characterization.

Core Physicochemical Properties

This compound is a halogenated aromatic nitrile. While extensive experimental data is not available in the public domain, the following information has been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 175204-10-1 | [1][][3][4][5] |

| Molecular Formula | C₁₄H₉ClFNO | [1][][3] |

| Molecular Weight | 261.68 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | General observation for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Proposed Synthesis: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, the proposed precursors are 2-Fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl chloride.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard Williamson ether synthesis procedures.[6][7][8][9] Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be required to achieve a high yield and purity.

Materials:

-

2-Fluoro-6-hydroxybenzonitrile

-

4-chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Fluoro-6-hydroxybenzonitrile (1 equivalent).

-

Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.

-

Base Addition: Add potassium carbonate (1.5-2 equivalents) or sodium hydride (1.1 equivalents) portion-wise at room temperature. If using NaH, the reaction should be cooled in an ice bath.

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide intermediate.

-

Addition of Alkyl Halide: Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Proposed Analytical Workflow

A standard analytical workflow is recommended to confirm the identity and purity of the synthesized this compound.

Caption: Recommended analytical workflow for product validation.

Expected Spectral Data (Hypothetical)

While no specific spectral data has been published, the following are expected characteristic signals based on the structure of this compound.

| Technique | Expected Characteristic Signals |

| ¹H NMR | Aromatic protons from both benzene rings (chemical shifts will be influenced by the electron-withdrawing/donating nature of the substituents), a singlet for the benzylic -CH₂- protons. |

| ¹³C NMR | Signals for all 14 carbon atoms, including the nitrile carbon, the carbon bearing the fluorine, and the carbons of the 4-chlorobenzyl group. |

| IR Spectroscopy | Characteristic stretching frequencies for the C≡N (nitrile) group, C-O-C (ether) linkage, C-F bond, and C-Cl bond, as well as aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (261.68 g/mol ), along with characteristic fragmentation patterns. The isotopic pattern of chlorine should be observable. |

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Benzonitrile derivatives are known to exhibit a wide range of biological activities, and the introduction of fluoro and chloro-benzyloxy moieties could potentially lead to interesting pharmacological properties. Fluorine substitution, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.[10]

Further research, including in vitro and in vivo screening, would be necessary to determine the biological profile of this compound.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and proposes a robust experimental framework for its synthesis and characterization. The lack of extensive public data highlights an opportunity for further research to elucidate the chemical and biological properties of this compound, which may hold potential for applications in drug discovery and materials science. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations.

References

- 1. 175204-10-1 | MFCD00068205 | this compound [aaronchem.com]

- 3. This compound, CasNo.175204-10-1 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 4. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 5. This compound,175204-10-1-Amadis Chemical [amadischem.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the analytical techniques and data interpretation required for the structural elucidation of the novel compound 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. It includes detailed experimental protocols, tabulated spectral data, and visualizations of the molecular structure and elucidation workflow.

Disclaimer: The following spectroscopic data is a plausible, representative dataset synthesized for illustrative purposes based on the analysis of structurally analogous compounds, as specific experimental data for this compound is not publicly available.

Molecular Structure

The chemical structure of this compound consists of a 2-fluorobenzonitrile core linked to a 4-chlorobenzyl group via an ether linkage at position 6.

Caption: Logical diagram of this compound.

Structure Elucidation Workflow

The process of elucidating the structure of a novel compound is a systematic integration of various analytical techniques. The general workflow involves acquiring data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, followed by a thorough analysis to piece together the molecular structure.

Caption: General workflow for the structure elucidation of a novel compound.

Spectroscopic Data

The following tables summarize the synthesized quantitative data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound.

Table 1: Mass Spectrometry Data

| Ion | m/z (Da) | Relative Intensity (%) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | 262.0489 | 100 | Protonated molecular ion[1] |

| [M+Na]⁺ | 284.0308 | 25 | Sodium adduct[1] |

| C₇H₄Cl⁺ | 125.0029 | 85 | 4-chlorobenzyl cation fragment[1] |

| C₇H₄FN⁺ | 121.0328 | 40 | 2-fluorobenzonitrile fragment[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3070 | Medium | Aromatic C-H stretch[2] |

| 2935 | Weak | Aliphatic C-H stretch (CH₂)[2] |

| 2230 | Strong | C≡N (nitrile) stretch[2] |

| 1600, 1490 | Strong | Aromatic C=C stretch[2] |

| 1250 | Strong | Aryl-O-C (ether) stretch[2] |

| 1090 | Strong | C-F stretch[2] |

| 820 | Strong | 1,4-disubstituted benzene C-H bend[2] |

Table 3: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 7.50 | ddd | 1H | J = 8.5, 7.5, 5.0 | H-4 (benzonitrile)[3] |

| 7.40 | d | 2H | J = 8.5 | H-2', H-6' (chlorobenzyl)[3] |

| 7.35 | d | 2H | J = 8.5 | H-3', H-5' (chlorobenzyl)[3] |

| 6.85 | d | 1H | J = 8.5 | H-5 (benzonitrile)[3] |

| 6.75 | t | 1H | J = 8.5 | H-3 (benzonitrile)[3] |

| 5.20 | s | 2H | - | -O-CH₂-[3] |

Table 4: ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 162.5 (d, J=250 Hz) | C-2 (C-F)[4] |

| 158.0 | C-6 (C-O)[4] |

| 135.0 | C-1' (chlorobenzyl)[4] |

| 134.5 | C-4' (C-Cl)[4] |

| 133.0 | C-4 (benzonitrile)[4] |

| 129.0 | C-3', C-5' (chlorobenzyl)[4] |

| 128.5 | C-2', C-6' (chlorobenzyl)[4] |

| 116.0 | C≡N[4] |

| 113.0 | C-5 (benzonitrile)[4] |

| 110.0 (d, J=20 Hz) | C-3 (benzonitrile)[4] |

| 95.0 | C-1 (benzonitrile)[4] |

| 71.0 | -O-CH₂-[4] |

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a 500 MHz spectrometer at 298 K.[5]

-

¹H NMR: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Process the data with an exponential line broadening of 0.3 Hz.

-

¹³C NMR: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Process the data with an exponential line broadening of 1.0 Hz.

-

Sample Preparation: A thin solid film is prepared by dissolving a small amount (1-2 mg) of the compound in a few drops of a volatile solvent (e.g., dichloromethane).[6]

-

Data Acquisition: Apply a drop of the solution to a KBr salt plate and allow the solvent to evaporate completely. Place the plate in the sample holder of an FTIR spectrometer.[6]

-

Spectrum Collection: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean KBr plate should be recorded and subtracted from the sample spectrum.[6]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[7]

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.[7]

-

Calibration: Use an internal calibrant or perform external calibration immediately before the analysis to ensure high mass accuracy (typically < 5 ppm).[7] This allows for the confident determination of the elemental composition of the detected ions.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. web.mit.edu [web.mit.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

Technical Guide: Spectroscopic Characterization of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

Introduction

Molecular Structure:

(Note: An illustrative placeholder image for the chemical structure would be placed here.)

Predicted Spectral Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.50 - 7.30 | m | 5H | Ar-H (3 protons on the benzonitrile ring) + Ar-H (2 protons on the chlorobenzyl ring ortho to CH₂) | Complex multiplet due to overlapping signals and F-H coupling. |

| ~ 7.35 | d | 2H | Ar-H (protons on the chlorobenzyl ring ortho to Cl) | Expected as a doublet (J ≈ 8.5 Hz). |

| ~ 5.20 | s | 2H | O-CH₂ -Ar | Benzylic protons, expected to be a singlet. |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 160 | C -F | Carbon directly attached to fluorine, likely a doublet due to C-F coupling. |

| ~ 158 | C -O | Aromatic carbon attached to the ether oxygen. |

| ~ 135 | Quaternary C (chlorobenzyl ring) | Carbon attached to the chlorine atom. |

| ~ 134 | Quaternary C (chlorobenzyl ring) | Carbon attached to the CH₂ group. |

| ~ 133 | Ar-C H | Aromatic methine carbon on the benzonitrile ring. |

| ~ 129 | Ar-C H | Aromatic methine carbons on the chlorobenzyl ring. |

| ~ 128 | Ar-C H | Aromatic methine carbons on the chlorobenzyl ring. |

| ~ 116 | C ≡N | Nitrile carbon, typically has a lower intensity. |

| ~ 115 - 110 | Ar-C H | Aromatic methine carbons on the benzonitrile ring. |

| ~ 100 | Quaternary C -CN | Carbon attached to the nitrile group, likely a doublet due to C-F coupling. |

| ~ 71 | O-C H₂-Ar | Benzylic carbon. |

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100 - 3030 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2230 - 2220 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~ 1600 & 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1280 - 1240 | Strong | C-O-C Stretch | Aryl Ether (asymmetric) |

| ~ 1250 - 1100 | Strong | C-F Stretch | Aryl Fluoride |

| ~ 1090 | Strong | C-O-C Stretch | Aryl Ether (symmetric) |

| ~ 820 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted (para) ring |

Technique: Electrospray Ionization (ESI), Positive Ion Mode

| m/z Value | Ion | Notes |

| 261.04 / 263.04 | [M+H]⁺ | Molecular ion peak. The ~3:1 isotopic pattern is characteristic of the presence of one chlorine atom. |

| 136.01 | [C₇H₃FNO]⁺ | Fragment from cleavage of the ether C-O bond. |

| 125.01 / 127.01 | [C₇H₆Cl]⁺ | Benzyl cation fragment, characteristic of benzyl ethers. This is a very common and often stable fragment.[1] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data outlined above.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[2][3]

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

-

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.[2]

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse program. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 to 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS.

-

-

Sample Preparation (ATR Method) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[4]

-

Acquire a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.[5]

-

Use the instrument's pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[4]

-

-

Data Acquisition :

-

Initiate the scan. Typically, a spectral range of 4000-400 cm⁻¹ is used.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

After data collection, clean the crystal surface thoroughly.

-

-

Sample Preparation (ESI Method) :

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6][7]

-

Perform a serial dilution to create a final working solution with a concentration of approximately 1-10 µg/mL in a solvent compatible with ESI (e.g., methanol or acetonitrile, often with 0.1% formic acid to aid protonation).[6][7][8]

-

Ensure the final solution is free of any solid particles or salts.[6][7]

-

Transfer the final solution to an appropriate autosampler vial.

-

-

Data Acquisition :

-

Set up the electrospray ionization (ESI) source in positive ion mode.

-

Infuse the sample solution into the mass spectrometer.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu) to identify the molecular ion ([M+H]⁺).

-

If desired, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 261.04) as the precursor ion and applying collision-induced dissociation (CID) to obtain fragmentation data.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound such as this compound.

Caption: General workflow from synthesis to final structure confirmation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. agilent.com [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a novel benzonitrile derivative, in organic solvents. In the absence of publicly available solubility data for this specific compound, this document outlines a detailed experimental protocol based on the widely accepted equilibrium shake-flask method. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately measure and understand the solubility characteristics of this and similar compounds.

Introduction

This compound is a complex organic molecule with potential applications in medicinal chemistry. Its structure, featuring a fluorinated benzonitrile core and a chlorobenzyl ether moiety, suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. Understanding its solubility is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.

-

Formulation Development: Designing suitable dosage forms and delivery systems.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

This guide provides a robust framework for experimentally determining the solubility of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The process of dissolution involves the breaking of intermolecular forces in the solute crystal lattice and the formation of new interactions between the solute and solvent molecules.

For a compound like this compound, its overall polarity is a composite of its various functional groups. The nitrile and fluoro groups introduce polarity, while the benzyl and chloro-substituted phenyl rings contribute to its non-polar character. Therefore, its solubility is expected to vary significantly across a range of organic solvents with different polarities.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility represents the maximum concentration of a compound in a solvent at a given temperature when the solution is in equilibrium with the solid form of the compound.[4][5][6] The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[7][8][9]

Materials and Equipment

-

Solute: this compound (solid, high purity)

-

Solvents: A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or mechanical agitator with temperature control[8]

-

Thermostatic incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.[10]

-

Volumetric flasks and pipettes

-

pH meter (for aqueous-organic mixtures, if applicable)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.[7]

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[8]

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[7][11] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 24, 48, 72 hours) and analyzing the concentration until it remains constant.[8]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze both the filtered samples and the standard solutions using a validated HPLC method. The method should be capable of accurately quantifying the concentration of the compound.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Organic Solvent | Dielectric Constant | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

| Hexane | 1.88 | To be determined | To be determined |

| Toluene | 2.38 | To be determined | To be determined |

| Dichloromethane | 8.93 | To be determined | To be determined |

| Ethyl Acetate | 6.02 | To be determined | To be determined |

| Acetone | 20.7 | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined |

| Methanol | 32.7 | To be determined | To be determined |

| DMSO | 46.7 | To be determined | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 3. chem.ws [chem.ws]

- 4. biorelevant.com [biorelevant.com]

- 5. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a key intermediate in various research and development applications. Given the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for the compound and structurally related analogs to establish a robust framework for its safe utilization in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety guidelines and professional judgment.

Compound Profile and Physicochemical Properties

This compound is a fluorinated aromatic compound with the CAS number 175204-10-1.[1] Its molecular structure, combining a fluorobenzonitrile core with a chlorobenzyloxy ether, suggests a crystalline solid at room temperature with limited aqueous solubility. The following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 175204-10-1 | [1] |

| Molecular Formula | C₁₄H₉ClFNO | [1] |

| Molecular Weight | 261.68 g/mol | [1] |

| Melting Point | 146 °C | [1] |

| Boiling Point | 387.6±32.0 °C (Predicted) | [1] |

| Density | 1.31±0.1 g/cm³ (Predicted) | [1] |

| Appearance | Likely a white to off-white solid | Inferred |

Toxicological Profile and Hazard Identification

Based on the available data for this compound and related benzonitrile compounds, this substance should be handled as a hazardous material. The primary hazards are associated with its potential for acute toxicity if ingested, inhaled, or absorbed through the skin, and its irritant properties.

| Hazard Identification | GHS Classification (Inferred) | Key Findings and Recommendations |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[2][3][4] |

| Acute Dermal Toxicity | Category 4: Harmful in contact with skin | Avoid skin contact. Wear appropriate protective gloves and clothing.[3][4] |

| Acute Inhalation Toxicity | Category 4: Harmful if inhaled | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust inhalation.[2][4] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | Prolonged or repeated contact may cause dermatitis. Wash hands thoroughly after handling.[5][6][7] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | Wear chemical safety goggles or a face shield.[5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | Avoid breathing dust.[4][5] |

Hazard Statements (Inferred):

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is paramount when working with this compound. The following sections detail the necessary procedures for its safe handling, storage, and in the event of an emergency.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection. The following diagram outlines the recommended PPE selection process.

References

- 1. This compound CAS#: 175204-10-1 [amp.chemicalbook.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2-Fluoro-4-methylbenzonitrile | C8H6FN | CID 2778443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-fluoro-6-methylbenzonitrile | C8H5BrFN | CID 56973648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3,5,6-Tetrafluorobenzonitrile | C7HF4N | CID 297546 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile for the Research Community

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the commercial sourcing and theoretical synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. This document outlines key chemical properties, identifies commercial suppliers, and presents a putative synthesis protocol based on established chemical principles.

Compound Profile

-

Chemical Name: this compound

-

CAS Number: 175204-10-1[1]

-

Molecular Formula: C₁₄H₉ClFNO[1]

-

Molecular Weight: 261.68 g/mol [1]

-

Synonyms: 2-((4-chlorobenzyl)oxy)-6-fluorobenzonitrile

Commercial Supplier Analysis

The availability of this compound from commercial suppliers is a critical factor for research and development timelines. A summary of a known supplier is provided below to facilitate procurement.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Aaron Chemicals LLC | AR0021AQ | >95% | 250mg, 1g | $500 (250mg), $800 (1g) |

Note: Pricing and availability are subject to change. It is recommended to contact the supplier directly for the most current information.

Proposed Synthesis Protocol

Reaction Principle

The synthesis is based on the nucleophilic substitution (SN2) reaction between the phenoxide ion of 2-fluoro-6-hydroxybenzonitrile and 4-chlorobenzyl bromide. A base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion which then attacks the electrophilic benzylic carbon of 4-chlorobenzyl bromide, displacing the bromide to form the desired ether linkage.

Conceptual Reaction Scheme

Caption: Proposed synthesis of this compound.

Generalized Experimental Procedure

The following is a generalized protocol based on the Williamson ether synthesis for analogous compounds.[5] Optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary.

Materials:

-

2-Fluoro-6-hydroxybenzonitrile

-

4-Chlorobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-6-hydroxybenzonitrile (1.0 equivalent) and a suitable solvent such as anhydrous acetone or DMF.

-

Base Addition: Add a base, such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care), to the stirred solution at room temperature.

-

Alkylation: To the resulting suspension, add 4-chlorobenzyl bromide (1.0-1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using potassium carbonate, filter the solid salts and wash with the solvent. If using sodium hydride, quench the reaction carefully with water.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Workflow for Sourcing and Synthesis

The following diagram illustrates a logical workflow for researchers from the initial identification of the need for this compound to its final application in research.

Caption: General workflow for obtaining the target compound.

References

Technical Guide: 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile (CAS 175204-10-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical compound with CAS number 175204-10-1. The internationally recognized IUPAC name for this compound is 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile .[1][2][3][4] This document summarizes its known chemical properties. Currently, there is a lack of publicly available in-depth research on the specific biological activity, experimental protocols, and signaling pathways associated with this particular molecule. The information presented herein is based on available chemical data.

Chemical Properties and Data

The fundamental chemical properties of 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile are summarized in the table below. This information is critical for its use as a chemical intermediate in synthesis and for any future biological and pharmacological studies.

| Property | Value | Reference |

| CAS Number | 175204-10-1 | [1][2][3][4] |

| IUPAC Name | 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile | [1][2][3][4] |

| Alternate Names | 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile | [1] |

| Molecular Formula | C₁₄H₉ClFNO | [3] |

| Molecular Weight | 261.68 g/mol | [3] |

Synthesis and Experimental Use

Logical Synthesis Workflow:

Caption: Proposed Williamson ether synthesis for 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile.

Potential Biological Significance and Signaling Pathways

At present, there are no specific studies that delineate the biological activity or the mechanism of action for 2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile. Compounds with similar structural motifs, such as substituted benzonitriles and chlorobenzyl ethers, have been investigated for a range of biological activities, including as enzyme inhibitors. However, without direct experimental evidence, any discussion of signaling pathways for this specific compound would be purely speculative.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the future investigation of the biological role of this compound.

Conclusion

2-[(4-Chlorobenzyl)oxy]-6-fluorobenzonitrile (CAS 175204-10-1) is a defined chemical entity with known physical properties. However, a comprehensive review of scientific literature reveals a significant gap in the understanding of its biological effects. Therefore, this document serves to provide the foundational chemical information and to highlight the need for further research to elucidate any potential therapeutic applications, experimental protocols, and associated signaling pathways. Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold for future discovery programs.

References

- 1. This compound,175204-10-1 - LookChemical.com [lookchemical.com]

- 2. 5-Fluoro-3-(2-nitrovinyl)indole,208645-53-8 - LookChemical.com [lookchemical.com]

- 3. Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential biological activities of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile. Direct experimental data for this specific compound is not extensively available in current literature; therefore, this document leverages data from structurally similar benzonitrile derivatives to provide a foundational resource for researchers. This guide is intended to facilitate further investigation into this molecule's potential applications in medicinal chemistry and drug discovery. Benzonitrile derivatives are a significant class of compounds in pharmacology, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The unique combination of a fluoro group, a cyano group, and a substituted benzyloxy moiety in the target compound suggests it may possess noteworthy biological effects.

Compound Profile

The fundamental chemical and physical properties of this compound are summarized below. The molecular weight has been calculated from its chemical formula.

| Property | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₄H₉ClFNO |

| Molecular Weight | 261.68 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CCl)OCC2=C(C=CC=C2F)C#N |

| Physical State | Predicted to be a solid at STP |

Hypothetical Synthesis Protocol

The synthesis of this compound can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common method for forming aryl ethers involves the displacement of a leaving group, in this case, a fluorine atom, from an activated aromatic ring by an alkoxide. The electron-withdrawing nature of the nitrile group activates the ortho-positioned fluorine for substitution.[2]

Materials and Reagents

-

2,6-Difluorobenzonitrile

-

4-Chlorobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Experimental Procedure

-

Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-chlorobenzyl alcohol (1.1 equivalents) in anhydrous DMF is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-chlorobenzylalkoxide.

-

Nucleophilic Aromatic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of 2,6-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF is added dropwise. The resulting mixture is allowed to warm to room temperature and then heated to 60-80 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude residue is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been characterized, many benzonitrile derivatives have shown significant potential as anticancer agents.[1] One of the key mechanisms of action for some anticancer benzonitriles is the inhibition of tubulin polymerization.[1] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and lead to apoptosis in cancer cells.

Hypothetical Signaling Pathway: Disruption of Microtubule Dynamics

The diagram below illustrates the potential mechanism of action for a benzonitrile derivative that acts as a tubulin polymerization inhibitor.

References

The Ascendancy of the Benzonitrile Moiety: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a simple aromatic ring bearing a nitrile group, has risen to prominence as a privileged structure in modern chemical research. Its unique physicochemical properties, including its role as a hydrogen bond acceptor and bioisostere for various functional groups, have established it as a versatile building block in medicinal chemistry, materials science, and agrochemicals.[1][2] This technical guide provides an in-depth exploration of the diverse research applications of substituted benzonitriles, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Medicinal Chemistry: Targeting Disease with Precision

Substituted benzonitriles have demonstrated significant therapeutic potential across a spectrum of diseases, largely due to their ability to interact with various biological targets and modulate key signaling pathways.[1]

Oncology: A Multi-pronged Attack on Cancer

Benzonitrile-containing compounds have emerged as potent anticancer agents, targeting various hallmarks of cancer progression.

1. Kinase Inhibition:

Many cancers are driven by dysregulated kinase activity. Benzonitrile derivatives have been successfully developed as inhibitors of several crucial kinases.[1] For instance, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in the synthesis of tankyrase inhibitors, which are vital for impeding tumorigenesis.[1]

Table 1: Kinase Inhibitory Activity of Representative Benzonitrile Derivatives

| Compound Class | Target Kinase | IC50 | Reference |

| Benzonitrile Derivative | Tankyrase | Varies | [1] |

| Benzonitrile Derivative | mTOR | Varies | [1] |

| Benzonitrile Derivative | TBK1/IKKε | Varies | [1] |

| 4-(Arylaminomethyl)benzamide Derivatives | Receptor Tyrosine Kinases (EGFR, HER-2, etc.) | Varies (tested at 10 nM) | [3] |

2. Tubulin Polymerization Inhibition:

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2-phenylacrylonitrile derivatives, structurally related to stilbenes, act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] Compound 1g2a, for example, exhibits strong inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values in the nanomolar range.[1]

Table 2: Tubulin Polymerization Inhibitory Activity of Benzonitrile Derivatives

| Compound | Cell Line | IC50 (nM) | Reference |

| 1g2a | HCT116 | Nanomolar range | [1] |

| 1g2a | BEL-7402 | Nanomolar range | [1] |

| Benzimidazole Acrylonitriles | Various Hematological Cancer Cells | Varies | [4] |

3. PD-1/PD-L1 Interaction Inhibition:

Immune checkpoint blockade has revolutionized cancer therapy. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized as small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction, offering a promising alternative to monoclonal antibody-based immunotherapies.[1][5]

Table 3: PD-1/PD-L1 Interaction Inhibitory Activity of Benzonitrile Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Biphenyl-1,2,3-triazol-benzonitrile derivative 7 | HTRF Assay | 8.52 | [5] |

| Biphenyl-1,2,3-triazol-benzonitrile derivative 6 | HTRF Assay | 12.28 | [5] |

| Biphenyl-1,2,3-triazol-benzonitrile derivative 8a | HTRF Assay | 14.08 | [5] |

| Benzamide Derivative D2 | HTRF Assay | 0.01617 | [6] |

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint Blockade

References

- 1. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile from 2-fluoro-6-hydroxybenzonitrile via the Williamson ether synthesis. Detailed experimental protocols, reactant and product characterization data, and visual representations of the workflow and reaction mechanism are presented to ensure reproducibility and aid in understanding the synthetic pathway.

Introduction

The synthesis of substituted benzonitriles is of significant interest in medicinal chemistry and drug development due to their prevalence as structural motifs in a wide array of biologically active compounds. The target molecule, this compound, incorporates a fluorinated benzonitrile core and a chlorobenzyl ether, functionalities that can influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The Williamson ether synthesis is a robust and widely employed method for the formation of ethers, offering a reliable route to the target compound. This protocol details the O-alkylation of 2-fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride.

Data Presentation

A summary of the physical and spectral data for the starting material and the final product is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical and Spectral Data of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

| 2-fluoro-6-hydroxybenzonitrile | C₇H₄FNO | 137.11 | White to light yellow crystalline powder | 156-158[1] |

| 4-chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | Colorless liquid or low melting solid | 29-31 |

| This compound | C₁₄H₉ClFNO | 261.68 | Solid | Not available |

Table 2: ¹H NMR Data (Predicted)

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-fluoro-6-hydroxybenzonitrile | DMSO-d₆ | 11.7 (s, 1H, OH), 7.55 (q, 1H, Ar-H), 6.85 (m, 2H, Ar-H)[1] |

| This compound | CDCl₃ | 7.40-7.50 (m, 3H, Ar-H), 7.35 (d, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 6.80 (d, 1H, Ar-H), 5.20 (s, 2H, OCH₂) |

Table 3: ¹³C NMR Data (Predicted)

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | 162.0 (C-F), 158.0 (C-O), 135.0, 134.5, 130.0, 129.0, 128.5, 117.0, 115.0, 114.0, 105.0, 71.0 (OCH₂) |

Table 4: IR Spectroscopy Data (Predicted)

| Compound | Key Absorptions (cm⁻¹) |

| 2-fluoro-6-hydroxybenzonitrile | 3400-3200 (O-H stretch), 2230 (C≡N stretch), 1620, 1580 (C=C stretch), 1250 (C-F stretch) |

| This compound | 3050 (Ar C-H stretch), 2235 (C≡N stretch), 1610, 1590 (C=C stretch), 1270 (Ar-O-C stretch), 1240 (C-F stretch), 820 (p-substituted C-H bend) |

Disclaimer: The provided NMR and IR data for this compound are predicted values based on the chemical structure and analysis of similar compounds. Actual experimental data may vary.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

2-fluoro-6-hydroxybenzonitrile

-

4-chlorobenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp (254 nm)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-hydroxybenzonitrile (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of the nitrile).

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

-

Addition of Alkylating Agent:

-

Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

-

Slowly add 4-chlorobenzyl chloride (1.1 eq) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1). The reaction is typically complete within 4-8 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Mechanism: Williamson Ether Synthesis

Caption: The two-step mechanism of the Williamson ether synthesis for the target molecule.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile via Williamson Ether Synthesis

Abstract

This document provides a detailed protocol for the synthesis of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This protocol outlines the reaction of 2-Fluoro-6-hydroxybenzonitrile with 4-chlorobenzyl chloride in the presence of a suitable base and solvent. The methodology described herein is intended for researchers and professionals in drug development and organic synthesis.

Introduction

The Williamson ether synthesis is a fundamental organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide).[1] The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[1][3] This method is highly versatile for the preparation of both symmetrical and asymmetrical ethers.[1]

This application note details a representative protocol for the synthesis of this compound. The procedure involves the deprotonation of the phenolic hydroxyl group of 2-Fluoro-6-hydroxybenzonitrile using a base, followed by nucleophilic attack on 4-chlorobenzyl chloride.

Reaction Scheme

The overall reaction is depicted below:

-

Step 1: Deprotonation 2-Fluoro-6-hydroxybenzonitrile reacts with a base (e.g., potassium carbonate) to form the corresponding phenoxide ion.

-

Step 2: Nucleophilic Substitution (SN2) The phenoxide ion then acts as a nucleophile and attacks the benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride ion to form the desired ether product, this compound.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| 2-Fluoro-6-hydroxybenzonitrile | C₇H₄FNO | 137.11 | 1.0 | Starting material. |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 1.1 | Alkylating agent. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | Base for deprotonation.[4][5] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Anhydrous, polar aprotic solvent.[1][5] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Solvent for extraction. |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | Used for washing the organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | Drying agent. |

Table 2: Reaction Conditions

| Parameter | Value | Notes |

| Reaction Temperature | 80-90 °C | A typical temperature range for Williamson ether synthesis is 50 to 100 °C.[1][6] This range facilitates the reaction without promoting significant side reactions. |

| Reaction Time | 4-6 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 8 hours.[1][6] |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is recommended to prevent side reactions, especially if using a strong, air-sensitive base, although with K₂CO₃ it is good practice to prevent oxidation. |

| Stirring Speed | 300-400 rpm | To ensure a homogeneous reaction mixture. |

Experimental Protocol

4.1. Reaction Setup

-

To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-Fluoro-6-hydroxybenzonitrile (1.37 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.[7]

-

Stir the mixture at room temperature for 15 minutes to ensure the suspension is well-mixed.

4.2. Reaction Execution

-

Add 4-chlorobenzyl chloride (1.77 g, 11 mmol) to the reaction mixture dropwise using a syringe.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.[7]

-

Monitor the reaction progress by TLC using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material (2-Fluoro-6-hydroxybenzonitrile) indicates the completion of the reaction.

4.3. Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold deionized water and stir for 30 minutes. This will precipitate the crude product.

-

Filter the precipitate using a Büchner funnel and wash the solid with deionized water (3 x 20 mL).

-

Alternatively, the aqueous mixture can be transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL).[6][8]

-

Combine the organic layers and wash with brine (2 x 30 mL).[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[4][8]

Visualization of Experimental Workflow

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Synthesis [drugfuture.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

Application Note: Purification of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a multi-step approach involving extraction, column chromatography, and recrystallization to achieve high purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1][2]

| Property | Value |

| CAS Number | 175204-10-1 |

| Molecular Formula | C14H9ClFNO |

| Molecular Weight | 261.68 g/mol |

| Melting Point | 146 °C |

| Boiling Point | 387.6±32.0 °C (Predicted) |

| Density | 1.31±0.1 g/cm3 (Predicted) |

Purification Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Work-up and Extraction

This initial step aims to remove inorganic salts and other aqueous-soluble impurities from the crude reaction mixture.

Materials:

-

Crude this compound

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

Dissolve the crude reaction mixture in ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid.

Flash Column Chromatography

This step is designed to separate the target compound from closely related organic impurities.

Materials:

-

Crude solid from the extraction step

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Chromatography column

-

Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexanes and pack the chromatography column.

-

Dissolve a small amount of the crude solid in a minimal amount of dichloromethane or ethyl acetate for TLC analysis to determine the optimal eluent system. A starting point for the eluent could be a 9:1 mixture of Hexanes:Ethyl Acetate.

-

Dry-load the crude solid onto a small amount of silica gel.

-

Load the sample onto the top of the prepared column.

-